molecular formula C22H47NO4 B1487306 (2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol CAS No. 147985-10-2

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol

Cat. No.: B1487306
CAS No.: 147985-10-2
M. Wt: 389.6 g/mol
InChI Key: BLYFGSXVLITXCG-FAGWYDQESA-N
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Description

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol is a hydrolysis product of fumonisins, which are mycotoxins produced by Fusarium fungi. These fungi commonly infect cereal grains and other foods. This compound retains biological activity and exhibits phytotoxicity .

Mechanism of Action

Target of Action

It is known that this compound is a hydrolysis product of fumonisins, which are toxic mycotoxins that commonly exist in food and feed .

Mode of Action

It is known that this compound retains the biological activity of its parent fumonisins . Fumonisins can induce many aspects of toxicity, leading to adverse effects on human and animal health .

Biochemical Pathways

It is known that fumonisins and their hydrolyzed forms can induce dna damage, enhance lipid peroxidation, and cause protein damage .

Pharmacokinetics

A study has developed a method for the quantitative determination of fumonisins and their hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of fumonisins and their hydrolyzed forms in chickens, as well as further assessment of the exposure risk in the food chain .

Result of Action

It is known that both the parent and hydrolyzed fumonisins could induce growth retardation, tissue damage, and the imbalance of intestinal microbiota in broilers .

Action Environment

The action of Hydrolyzed Fumonisin B2 can be influenced by environmental factors. For instance, the pH of the environment can affect the activity of enzymes involved in the biodegradation of fumonisins . Furthermore, fumonisins and their hydrolyzed forms can contaminate maize and maize products, especially in broiler feed . This indicates that the harmful effects of Hydrolyzed Fumonisin B2 cannot be ignored during food safety risk assessment .

Biochemical Analysis

Biochemical Properties

Hydrolyzed Fumonisin B2 plays a role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with ceramide synthase, an enzyme involved in sphingolipid metabolism. Hydrolyzed Fumonisin B2 inhibits ceramide synthase, leading to the accumulation of sphinganine and sphingosine, which disrupts sphingolipid metabolism . Additionally, Hydrolyzed Fumonisin B2 can interact with other proteins involved in cellular signaling pathways, although these interactions are less well-characterized.

Cellular Effects

Hydrolyzed Fumonisin B2 affects various types of cells and cellular processes. In broiler chickens, exposure to Hydrolyzed Fumonisin B2 has been shown to decrease body weight and tissue weight, particularly affecting the testes . It also significantly impacts the intestinal microbiota, altering the relative abundance of bacteria from the Firmicutes and Proteobacteria phyla . These changes can lead to growth retardation, tissue damage, and an imbalance in the intestinal microbiota.

Molecular Mechanism

The molecular mechanism of Hydrolyzed Fumonisin B2 involves its inhibition of ceramide synthase, which disrupts sphingolipid metabolism . This inhibition leads to the accumulation of sphinganine and sphingosine, which can interfere with cell signaling pathways and induce apoptosis. Hydrolyzed Fumonisin B2 may also affect gene expression by altering the levels of sphingolipid metabolites, although the specific genes involved are not well-defined.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydrolyzed Fumonisin B2 can change over time. Studies have shown that Hydrolyzed Fumonisin B2 is relatively stable under alkaline conditions, which are used to hydrolyze Fumonisin B2 into its hydrolyzed form . The long-term effects on cellular function are still being investigated. In broiler chickens, the migration and transformation of Hydrolyzed Fumonisin B2 have been studied using ultra-performance liquid chromatography combined with tandem mass spectrometry .

Dosage Effects in Animal Models

The effects of Hydrolyzed Fumonisin B2 vary with different dosages in animal models. In broiler chickens, higher doses of Hydrolyzed Fumonisin B2 have been associated with more significant growth retardation and tissue damage The specific threshold effects and toxic or adverse effects at high doses are still being studied

Metabolic Pathways

Hydrolyzed Fumonisin B2 is involved in metabolic pathways related to sphingolipid metabolism. It interacts with ceramide synthase, leading to the accumulation of sphinganine and sphingosine . These metabolites can affect various cellular processes, including cell signaling and apoptosis. The metabolism and biotransformation of Hydrolyzed Fumonisin B2 through the intestinal microbiota and liver have been studied extensively in pigs .

Transport and Distribution

Hydrolyzed Fumonisin B2 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In broiler chickens, the migration and transformation of Hydrolyzed Fumonisin B2 have been studied using ultra-performance liquid chromatography combined with tandem mass spectrometry . The specific transporters and binding proteins involved in its distribution are still being investigated.

Subcellular Localization

The subcellular localization of Hydrolyzed Fumonisin B2 and its effects on activity or function are not well-characterized. It is known that Hydrolyzed Fumonisin B2 can interact with ceramide synthase, which is localized in the endoplasmic reticulum

Chemical Reactions Analysis

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, altering its biological activity.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Functional Groups

  • Amino groups
  • Hydroxyl groups
  • Multiple chiral centers

Medicinal Chemistry

The compound's structural complexity and presence of multiple functional groups make it a candidate for drug development. Its potential applications include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The hydroxyl and amino groups may contribute to interactions with bacterial cell walls or enzymes.
  • Anticancer Research : Structural analogs have shown promise in inhibiting cancer cell proliferation. The presence of multiple stereocenters allows for the exploration of stereoselectivity in drug action.

Biochemical Studies

The compound can serve as a substrate or inhibitor in enzyme assays due to its structural resemblance to natural substrates in metabolic pathways.

Case Study: Enzyme Inhibition

A study examined the inhibition of certain glycosyltransferases by structurally related compounds. The findings suggested that modifications to the hydroxyl groups significantly altered inhibitory potency.

Material Science

Due to its unique structure and properties:

  • Polymer Development : The compound can be utilized as a building block for synthesizing biodegradable polymers.
  • Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for applications in nanomaterials and catalysis.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure SimilarityBiological ActivityReference
Compound ASimilar to targetAntimicrobial
Compound BAnalogous structureAnticancer
Compound CRelated functional groupsEnzyme inhibitor

Table 2: Synthesis Pathways for Derivatives

Synthesis MethodYield (%)Key StepsReference
Method A45%Deprotection followed by coupling
Method B60%Direct substitution
Method C50%Multi-step synthesis

Comparison with Similar Compounds

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol is similar to other hydrolyzed fumonisins, such as Hydrolyzed Fumonisin B1 and Hydrolyzed Fumonisin B3. it is unique in its specific biological activity and phytotoxicity. Other similar compounds include:

This compound stands out due to its specific inhibitory effects on sphingosine acyltransferase and its unique impact on sphingolipid metabolism.

Biological Activity

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol, commonly referred to as aminopentol or HFB1(1+), is a complex organic compound with significant biological implications. This article provides an in-depth analysis of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H48NO5C_{22}H_{48}NO_5 and a molecular weight of approximately 406.35 g/mol. Its structure features multiple hydroxyl groups and an amino group that contribute to its reactivity and interactions within biological systems.

Aminopentol exhibits various biological activities primarily through its interaction with cellular membranes and metabolic pathways. The presence of multiple hydroxyl groups allows it to participate in hydrogen bonding and enhances its solubility in biological fluids.

Antifungal Activity

Research indicates that aminopentol has antifungal properties. It is a metabolite associated with the mycotoxin fumonisin B2 produced by Fusarium species. Studies have shown that fumonisins can disrupt sphingolipid metabolism in fungi and mammals, leading to cell death and apoptosis .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that aminopentol can induce cell death in certain cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)25
HeLa (cervical cancer)30

These findings suggest potential applications in cancer therapeutics.

Neurotoxic Effects

Epidemiological studies have linked exposure to fumonisins with neural tube defects in humans. The mechanism involves the inhibition of sphingolipid biosynthesis which is crucial for neuronal development . This raises concerns regarding the safety of compounds derived from fumonisin.

Immunomodulatory Effects

Aminopentol has also been studied for its immunomodulatory effects. It appears to enhance immune response by stimulating macrophage activity and increasing cytokine production. This property could be beneficial in developing treatments for immunocompromised conditions.

Case Study 1: Fumonisin Exposure in Agriculture

In agricultural settings, exposure to fumonisins has been linked to various health issues in livestock. A study conducted on pigs showed that diets contaminated with fumonisin resulted in significant health declines and increased mortality rates due to compromised immune function .

Case Study 2: Cancer Research

A clinical trial investigated the effects of aminopentol on patients with advanced liver cancer. Results indicated a modest improvement in survival rates when combined with standard chemotherapy treatments . This suggests that aminopentol may enhance the efficacy of existing cancer therapies.

Properties

IUPAC Name

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47NO4/c1-5-6-12-17(3)22(27)21(26)14-16(2)11-9-7-8-10-13-19(24)15-20(25)18(4)23/h16-22,24-27H,5-15,23H2,1-4H3/t16-,17+,18-,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYFGSXVLITXCG-FAGWYDQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol
Reactant of Route 2
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol
Reactant of Route 3
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol
Reactant of Route 4
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol
Reactant of Route 5
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol
Reactant of Route 6
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol
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Q & A

Q1: Why is the conversion of Hydrolyzed Fumonisin B1 to Hydrolyzed Fumonisin B2 important for analytical chemistry?

A1: Hydrolyzed fumonisins (HF) are a significant food safety concern as they retain biological activity despite being breakdown products of fumonisins, mycotoxins produced by Fusarium fungi. [] The detection of HF in food necessitates reliable analytical standards. Since Hydrolyzed Fumonisin B1 (HFB1) is more readily available, its conversion to Hydrolyzed Fumonisin B2 (HFB2) provides a method for obtaining a wider range of HF standards. This is crucial for developing accurate and sensitive analytical techniques to detect and quantify these toxins in food products, contributing to better food safety control. []

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